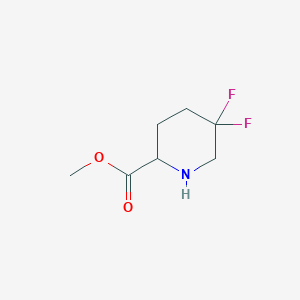

Methyl 5,5-difluoropiperidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5,5-difluoropiperidine-2-carboxylate is a chemical compound with the molecular formula C7H11F2NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. The presence of two fluorine atoms at the 5-position of the piperidine ring makes this compound particularly interesting for various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5-difluoropiperidine-2-carboxylate typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine-2-carboxylate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-difluoropiperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can replace the fluorine atoms in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl 5,5-difluoropiperidine-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which Methyl 5,5-difluoropiperidine-2-carboxylate exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Methyl 5-fluoropiperidine-2-carboxylate: Contains only one fluorine atom, making it less reactive compared to the difluorinated version.

Methyl piperidine-2-carboxylate: Lacks fluorine atoms, resulting in different chemical and biological properties.

Uniqueness

Methyl 5,5-difluoropiperidine-2-carboxylate is unique due to the presence of two fluorine atoms, which significantly alter its chemical reactivity and biological activity. This makes it a valuable compound for various applications where enhanced stability and reactivity are desired.

Biological Activity

Methyl 5,5-difluoropiperidine-2-carboxylate is a fluorinated piperidine derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, providing a comprehensive overview of its biological activity.

This compound features a piperidine ring with two fluorine substituents at the 5-position and a carboxylate group at the 2-position. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The ester group can undergo hydrolysis to release the active carboxylic acid, which may modulate enzyme or receptor activity.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets. Research indicates that compounds containing piperidine structures often exhibit pharmacological activities such as:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which could lead to therapeutic applications in conditions like cancer and metabolic disorders.

- Receptor Binding : Studies suggest that it may bind to certain receptors, influencing signaling pathways associated with disease processes.

The exact pathways and molecular interactions are still under investigation, but initial studies suggest promising therapeutic applications.

In Vitro Studies

Several studies have investigated the in vitro effects of this compound:

- Cell Proliferation : In a study evaluating its effects on cancer cell lines, the compound demonstrated significant inhibition of cell proliferation with an IC50 value in the low micromolar range. This suggests potential applicability in cancer treatment.

- Selectivity : The compound exhibited selectivity towards specific cancer cell types, indicating a favorable therapeutic window for targeting malignant cells while sparing normal cells.

In Vivo Studies

In vivo research has provided insights into the compound's pharmacokinetics and safety profile:

- Toxicity Assessment : Animal studies showed no acute toxicity at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for further development.

- Efficacy in Tumor Models : this compound reduced tumor volume and weight in mouse models without significant side effects, indicating its potential as an anti-cancer agent.

Data Tables

| Study Type | Findings | IC50 (μM) | Notes |

|---|---|---|---|

| In Vitro (Cancer) | Cell proliferation inhibition | Low micromolar | Selective for cancer cells |

| In Vivo (Toxicity) | No acute toxicity observed | >2000 | Favorable safety profile |

| Efficacy (Tumors) | Reduced tumor volume and weight | Not specified | Effective in mouse models |

Case Studies

-

Case Study on Cancer Cell Lines :

- Researchers tested this compound on various cancer cell lines (e.g., MDA-MB-231). The compound showed significant growth inhibition compared to standard treatments like 5-Fluorouracil.

-

Case Study on Pharmacokinetics :

- A study evaluated the pharmacokinetic profile of the compound after oral administration. Results indicated good bioavailability (31.8%) and clearance rates that support its potential for clinical use.

Properties

IUPAC Name |

methyl 5,5-difluoropiperidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2/c1-12-6(11)5-2-3-7(8,9)4-10-5/h5,10H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYRZTZHEAXGOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CN1)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.